molecular formula C19H20N4O3 B12272471 3-methoxy-2-methyl-6-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2H-indazole

3-methoxy-2-methyl-6-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2H-indazole

Cat. No.: B12272471
M. Wt: 352.4 g/mol
InChI Key: VIAPDXSWNWVSAI-UHFFFAOYSA-N
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Description

3-methoxy-2-methyl-6-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2H-indazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indazole core, a methoxy group, and an azetidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2-methyl-6-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2H-indazole typically involves multiple steps, including the formation of the indazole core, the introduction of the methoxy group, and the attachment of the azetidine ring. Common synthetic routes may involve:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents like methyl iodide.

    Attachment of the Azetidine Ring: This can be done through nucleophilic substitution reactions where the azetidine ring is introduced using azetidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalytic processes to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2-methyl-6-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methoxy-2-methyl-6-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2H-indazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-2-methyl-6-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2- { [4- (3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole
  • **2- [ (4-Methoxy-3-Methyl-2-Pyridinyl)-Methylthio]-Benzimidazole

Uniqueness

3-methoxy-2-methyl-6-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2H-indazole is unique due to its specific structural features, such as the combination of an indazole core with an azetidine ring and a methoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

(3-methoxy-2-methylindazol-6-yl)-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]methanone

InChI

InChI=1S/C19H20N4O3/c1-12-8-14(6-7-20-12)26-15-10-23(11-15)18(24)13-4-5-16-17(9-13)21-22(2)19(16)25-3/h4-9,15H,10-11H2,1-3H3

InChI Key

VIAPDXSWNWVSAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C(=O)C3=CC4=NN(C(=C4C=C3)OC)C

Origin of Product

United States

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